2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2OS2 and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be described as follows:
- Core Structure : Thiazole ring
- Substituents :
- 4-fluorobenzyl thio group
- m-tolyl acetamide moiety
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Research indicates that various synthetic pathways can yield high purity and yield of the desired compound, facilitating further biological evaluations.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial survival.
Antiparasitic Activity
Recent studies have highlighted the potential trypanocidal properties of thiazole derivatives. For example, compounds similar to This compound have demonstrated inhibitory concentrations (IC50 values) in the low micromolar range against Trypanosoma brucei, suggesting a viable therapeutic avenue for treating diseases such as sleeping sickness .
Anticancer Activity
Thiazole compounds are also being investigated for their anticancer properties. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The specific pathways affected often include the p53 pathway and caspase activation, which are crucial in cancer cell death.
Case Studies
- Trypanocidal Activity : A study evaluated several thiazole derivatives, including those structurally related to our compound. The results indicated IC50 values ranging from 0.42 μM to 0.80 μM against Trypanosoma brucei, showcasing their potential as effective treatments for trypanosomiasis .
- Antimicrobial Efficacy : Another investigation demonstrated that a related thiazole compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 10 μg/mL .
- Anticancer Effects : A recent publication reported that thiazole derivatives could inhibit the proliferation of human cancer cells, with one compound reducing cell viability by over 70% at a concentration of 5 μM after 48 hours of treatment .
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, particularly targeting kinases or other critical enzymes involved in cellular processes.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors (e.g., serotonin receptors), influencing downstream signaling pathways.
- Cell Cycle Interference : The ability to disrupt normal cell cycle progression is a common feature among anticancer agents derived from thiazole structures.
Properties
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c1-13-3-2-4-16(9-13)21-18(23)10-17-12-25-19(22-17)24-11-14-5-7-15(20)8-6-14/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWFWMQGOBBMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.